GSK2795039

描述

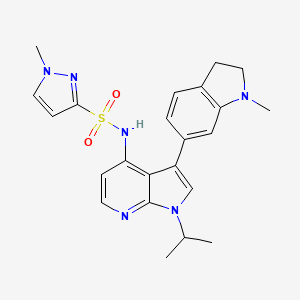

Structure

3D Structure

属性

IUPAC Name |

1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O2S/c1-15(2)29-14-18(17-6-5-16-8-11-27(3)20(16)13-17)22-19(7-10-24-23(22)29)26-32(30,31)21-9-12-28(4)25-21/h5-7,9-10,12-15H,8,11H2,1-4H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWVTCZKCXPKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=C(C=CN=C21)NS(=O)(=O)C3=NN(C=C3)C)C4=CC5=C(CCN5C)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK2795039: A Technical Guide to a Selective NOX2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2795039 is a potent and selective small molecule inhibitor of the NADPH oxidase 2 (NOX2) enzyme.[1][2][3] As a critical source of reactive oxygen species (ROS) in inflammatory cells, NOX2 is a key therapeutic target for a variety of diseases driven by oxidative stress and inflammation.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize its activity.

Mechanism of Action

This compound functions as a direct inhibitor of the NOX2 enzyme complex.[1] Its mechanism has been characterized as competitive with the enzyme's substrate, NADPH.[1][4][5] By competing with NADPH for its binding site on the NOX2 catalytic subunit (gp91phox), this compound effectively blocks the transfer of electrons to molecular oxygen, thereby preventing the production of superoxide and subsequent ROS.[1][6] This targeted action allows for the specific modulation of NOX2-mediated physiological and pathological processes.

Below is a diagram illustrating the inhibitory effect of this compound on the NOX2 signaling pathway.

Caption: Mechanism of NOX2 inhibition by this compound.

Pharmacological Data

The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key potency and selectivity data.

Table 1: In Vitro Potency of this compound in Cell-Free NOX2 Assays

| Assay Type | Detection Method | pIC50 | Reference |

| Semi-recombinant NOX2 | Amplex Red | 6.57 | [3] |

| Semi-recombinant NOX2 | NADPH Depletion | 6.60 ± 0.13 | [1] |

Table 2: Cellular Activity of this compound

| Cell Type | Stimulant | Assay | pIC50 | Reference |

| Differentiated HL60 cells | PMA | L-012 Luminescence | 6.74 ± 0.17 | [1] |

| Human PBMCs | PMA | Oxyburst Green | 6.60 ± 0.075 | [4] |

Table 3: Selectivity Profile of this compound

| Enzyme | Assay Type | pIC50 | Fold Selectivity vs. NOX2 | Reference |

| Xanthine Oxidase | HRP/Amplex Red | 4.54 ± 0.16 | >100 | [1] |

| Endothelial Nitric Oxide Synthase (eNOS) | - | <4 | >100 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

Semi-Recombinant Cell-Free NOX2 Enzyme Assay

This assay measures the direct inhibitory effect of this compound on the NOX2 enzyme complex.

Methodology:

-

Enzyme Preparation: Membranes from baby hamster kidney (BHK) cells co-expressing human gp91phox and p22phox are used as the source of the catalytic core of NOX2.[1]

-

Reconstitution: The membrane fraction is combined with purified recombinant cytosolic NOX2 subunits (p47phox, p67phox) and Rac1.

-

Activation: The enzyme complex is activated by the addition of arachidonic acid.

-

Inhibition: this compound at various concentrations is pre-incubated with the enzyme mixture.

-

Reaction Initiation: The reaction is initiated by the addition of NADPH.

-

Detection: ROS production is measured using the Amplex Red/horseradish peroxidase (HRP) method, which detects hydrogen peroxide.[1][3] Alternatively, NADPH consumption is monitored by the decrease in absorbance at 340 nm.[1]

Caption: Workflow for the semi-recombinant cell-free NOX2 assay.

Cell-Based ROS Detection Assay

This assay evaluates the ability of this compound to inhibit NOX2 activity in a cellular context.

Methodology:

-

Cell Culture: Differentiated human promyelocytic leukemia cells (HL-60) or peripheral blood mononuclear cells (PBMCs) are used as they endogenously express the NOX2 complex.[1]

-

Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: NOX2 is activated using phorbol 12-myristate 13-acetate (PMA).[1]

-

ROS Detection: ROS production is measured using chemiluminescent (e.g., L-012) or fluorescent (e.g., Oxyburst Green) probes.[1]

Caption: Workflow for the cell-based ROS detection assay.

In Vivo Paw Inflammation Model

This animal model is used to assess the in vivo target engagement and efficacy of this compound.

Methodology:

-

Induction of Inflammation: Inflammation is induced in the paw of a mouse via subcutaneous injection of an inflammatory agent (e.g., zymosan).

-

Compound Administration: this compound is administered systemically (e.g., intraperitoneally).[1]

-

ROS Measurement: At a specified time point after administration, a chemiluminescent probe (e.g., L-012) is injected into the inflamed paw.

-

Imaging: The resulting chemiluminescence, which is proportional to ROS production, is measured using an in vivo imaging system.[5]

Caption: Workflow for the in vivo paw inflammation model.

Downstream Signaling and Therapeutic Potential

The inhibition of NOX2-derived ROS by this compound has significant implications for downstream inflammatory signaling pathways. One of the key pathways affected is the activation of the NLRP3 inflammasome.[5][7] NOX2-derived ROS can act as a priming signal for the assembly and activation of the NLRP3 inflammasome, a multi-protein complex that drives the maturation and release of pro-inflammatory cytokines such as IL-1β.[5][7] By reducing ROS production, this compound can attenuate NLRP3 inflammasome activation and subsequent inflammation.[5][7]

This mechanism underlies the therapeutic potential of this compound in a range of diseases, including:

-

Neuroinflammatory Conditions: In models of traumatic brain injury, this compound has been shown to reduce microglial activation and neuroinflammation.[5]

-

Acute Pancreatitis: The compound has demonstrated protective effects in a murine model of acute pancreatitis by reducing serum amylase levels.[1]

-

Cardiovascular Diseases: By mitigating oxidative stress, NOX2 inhibition is a promising strategy for conditions such as atherosclerosis and hypertension.[1]

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate. Its well-characterized mechanism of action as a selective, NADPH-competitive NOX2 inhibitor, combined with its demonstrated in vitro and in vivo activity, makes it a cornerstone for studies on the role of NOX2 in health and disease. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this important area.

References

- 1. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

GSK2795039: A Technical Guide for the Study of Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK2795039, a potent and selective small molecule inhibitor of NADPH oxidase 2 (NOX2). This document consolidates key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate its use in the study of reactive oxygen species (ROS).

Core Concepts: Mechanism of Action and Selectivity

This compound is a novel inhibitor that directly targets the NOX2 enzyme, a key source of ROS in various physiological and pathological processes.[1][2][3] Its mechanism of action is competitive with respect to NADPH, meaning it competes with the enzyme's natural substrate to prevent the transfer of electrons to molecular oxygen, thereby inhibiting the production of superoxide radicals.[1][2][3][4][5] This competitive inhibition has been demonstrated in cell-free and cell-based assays.[1][2][3][4][5]

A critical feature of this compound is its high selectivity for NOX2 over other NOX isoforms (NOX1, NOX3, NOX4, and NOX5), as well as other enzymes like xanthine oxidase and endothelial nitric oxide synthase (eNOS).[1][2][4] This selectivity is crucial for accurately dissecting the specific role of NOX2-derived ROS in various biological systems, minimizing the confounding effects of off-target inhibition.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been quantified across a range of in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound on NOX2

| Assay Type | Detection Method | pIC₅₀ | Reference |

| Semi-recombinant cell-free | HRP/Amplex Red | 6.57 ± 0.17 | [1][2] |

| Semi-recombinant cell-free | Oxyburst Green | 6.27 ± 0.12 | [1] |

| Semi-recombinant cell-free | WST-1 | 5.54 ± 0.25 | [1][5] |

| NADPH Substrate Depletion | NADPH Consumption | 6.60 ± 0.13 | [1] |

| Differentiated HL-60 cells | L-012 Luminescence | 6.74 ± 0.17 | [1][2] |

| Differentiated HL-60 cells | Oxyburst Green | 6.73 ± 0.16 | [2] |

| Human PBMCs | L-012 Luminescence | 6.60 ± 0.08 | [2][5] |

pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀).

Table 2: Selectivity Profile of this compound

| Enzyme/NOX Isoform | Assay Type | Detection Method | pIC₅₀ | Reference |

| NOX1 | Cell-based | WST-1 | < 4 | [1] |

| NOX3 | Cell-based | WST-1 | < 4 | [1] |

| NOX4 | Cell-based | Oxygen Consumption | < 4.3 | [1][2] |

| NOX5 | Cell-based | WST-1 | < 4 | [1] |

| Xanthine Oxidase | Cell-free | HRP/Amplex Red | 4.54 ± 0.16 | [1] |

| Endothelial Nitric Oxide Synthase (eNOS) | Recombinant | Not Specified | < 4 | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental application of this compound, the following diagrams have been generated using the DOT language.

Caption: NOX2 enzyme activation signaling pathway.

Caption: Competitive inhibition of NOX2 by this compound.

Caption: General experimental workflow for this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.

In Vitro Assays

4.1.1. Semi-recombinant Cell-Free NOX2 HRP/Amplex Red Assay

This assay measures the production of hydrogen peroxide (H₂O₂), a downstream product of superoxide, using the horseradish peroxidase (HRP)/Amplex Red system.

-

Materials:

-

Membranes from BHK cells co-expressing human gp91phox and p22phox.

-

Recombinant p47phox, p67phox, and Rac1 proteins.

-

This compound and other test compounds.

-

Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).

-

Horseradish peroxidase (HRP).

-

NADPH.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

96-well black microplates.

-

-

Procedure:

-

Prepare a reaction mixture containing the cell membranes, recombinant cytosolic proteins, HRP, and Amplex Red in the assay buffer.

-

Add this compound or vehicle control to the wells of the 96-well plate.

-

Initiate the reaction by adding NADPH to each well.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm using a microplate reader.

-

The rate of increase in fluorescence is proportional to the rate of H₂O₂ production.

-

Calculate the percent inhibition and determine the pIC₅₀ value.

-

4.1.2. Cell-Based ROS Production Assay in Differentiated HL-60 Cells

This assay measures ROS production in a whole-cell system using the human promyelocytic leukemia cell line HL-60, which can be differentiated into a neutrophil-like phenotype expressing functional NOX2.

-

Materials:

-

HL-60 cells.

-

Differentiation-inducing agent (e.g., dimethyl sulfoxide - DMSO).

-

This compound and other test compounds.

-

Phorbol 12-myristate 13-acetate (PMA) as a stimulant.

-

ROS detection reagent (e.g., L-012 for chemiluminescence or Oxyburst Green for fluorescence).

-

Assay buffer (e.g., HBSS).

-

96-well white or black microplates (depending on the detection method).

-

-

Procedure:

-

Differentiate HL-60 cells for several days with DMSO.

-

Harvest and resuspend the differentiated cells in assay buffer.

-

Pre-incubate the cells with this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

Add the ROS detection reagent to the cell suspension.

-

Stimulate ROS production by adding PMA to the wells.

-

Immediately measure the chemiluminescence or fluorescence signal over time using a microplate reader.

-

Calculate the percent inhibition and determine the pIC₅₀ value.[2]

-

4.1.3. Oxygen Consumption Assay

This assay directly measures the consumption of molecular oxygen by activated NOX enzymes.

-

Materials:

-

Isolated human polymorphonuclear leukocytes (PMNs) or other NOX2-expressing cells.

-

This compound and other test compounds.

-

PMA as a stimulant.

-

Assay medium.

-

An instrument capable of measuring real-time oxygen consumption (e.g., a Seahorse XF Analyzer or an Oroboros O2k).

-

-

Procedure:

-

Seed the cells in the appropriate microplate for the instrument.

-

Pre-treat the cells with this compound or vehicle control.

-

Place the plate in the instrument and measure the basal oxygen consumption rate (OCR).

-

Inject PMA to stimulate NOX2-dependent oxygen consumption.

-

Monitor the OCR in real-time.

-

The decrease in OCR in the presence of this compound indicates inhibition of NOX2 activity.[1][2]

-

In Vivo Models

4.2.1. Mouse Paw Inflammation Model

This model is used to assess the in vivo target engagement and efficacy of this compound in a setting of localized inflammation.

-

Animals:

-

Male C57BL/6 mice.

-

-

Procedure:

-

Induce inflammation by injecting an inflammatory agent (e.g., Complete Freund's Adjuvant - CFA) into the paw of the mice.

-

After a set period for inflammation to develop, administer this compound or vehicle control via a systemic route (e.g., intraperitoneal - i.p.).

-

At various time points after compound administration, measure NOX2 activity in the inflamed paw. This can be done by injecting a chemiluminescent probe for superoxide (e.g., L-012) directly into the paw and measuring the light emission using an in vivo imaging system.

-

The reduction in chemiluminescence in the this compound-treated group compared to the vehicle group indicates in vivo inhibition of NOX2.[1][2][3]

-

4.2.2. Mouse Model of Acute Pancreatitis

This model evaluates the therapeutic potential of this compound in a disease model where NOX2-derived ROS are implicated in the pathology.

-

Animals:

-

Male C57BL/6 mice.

-

-

Procedure:

-

Induce acute pancreatitis by repeated intraperitoneal injections of cerulein, a cholecystokinin analogue.[2][3]

-

Administer this compound or vehicle control at specific time points relative to the cerulein injections.[2]

-

After a defined period, collect blood samples and pancreas tissue.

-

Measure markers of pancreatitis severity, such as serum amylase levels and histological damage to the pancreas.

-

A reduction in these markers in the this compound-treated group indicates a protective effect.[2][3]

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of NOX2-derived reactive oxygen species in health and disease. Its high potency and selectivity, combined with demonstrated in vivo activity, make it a superior choice over less specific NOX inhibitors. This guide provides a comprehensive resource for researchers to effectively design and execute experiments utilizing this compound, ultimately contributing to a deeper understanding of the complex biology of ROS.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rac-dependent feedforward autoactivation of NOX2 leads to oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

GSK2795039: A Technical Overview of a Novel NOX2 Inhibitor in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GSK2795039, a selective inhibitor of the NADPH oxidase 2 (NOX2) enzyme. The document consolidates key preclinical data, outlines detailed experimental methodologies, and visualizes the critical pathways and workflows associated with its investigation in the context of neuroinflammation.

Neuroinflammation is a fundamental process in the pathology of numerous neurological disorders, where oxidative stress is a key contributor.[1] The NADPH oxidase (NOX) family of enzymes, particularly NOX2, are primary sources of reactive oxygen species (ROS) in inflammatory cells and are implicated in the progression of neurodegenerative diseases.[1][2] this compound has emerged as a crucial pharmacological tool to investigate the therapeutic potential of NOX2 inhibition.[3][4][5] This small molecule is the first to demonstrate in vivo inhibition of the NOX2 enzyme, acting as a competitive inhibitor for the NADPH binding site.[3][6][7]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's potency and selectivity across various assays.

Table 1: In Vitro Potency of this compound against NOX2

| Assay Type | System | Measurement | Value (pIC50) | Reference |

| ROS Detection | Semirecombinant (PLB-985 membranes) | HRP/Amplex Red | 6.60 ± 0.13 | [3] |

| NADPH Depletion | Semirecombinant (PLB-985 membranes) | NADPH Utilization | 6.60 ± 0.13 | [3] |

| ROS Detection | Differentiated PLB-985 cells | WST-1 Assay | 5.54 ± 0.25 | [3] |

| ROS Detection | Human PBMCs | PMA Activation | 6.60 ± 0.075 | [4] |

Table 2: Selectivity Profile of this compound

| Target | Assay System | Value (pIC50) | Fold Selectivity (vs. NOX2) | Reference |

| NOX1 | Cell-based (WST-1) | < 4.0 | > 30 | [3] |

| NOX3 | Cell-based (WST-1) | < 4.0 | > 30 | [3] |

| NOX4 | Cell-based (HRP/Amplex Red) | < 4.6 | > 100 | [3] |

| NOX5 | Cell-based (WST-1) | < 4.0 | > 30 | [3] |

| Xanthine Oxidase | Purified Enzyme (HRP/Amplex Red) | 4.54 ± 0.16 | > 100 | [3] |

| eNOS | Not Specified | Not Specified | Selective | [3] |

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of the NOX2 enzyme complex. This complex is a major source of ROS in phagocytic cells like microglia, the resident immune cells of the central nervous system.[1][8] Upon activation by neuroinflammatory stimuli, cytosolic subunits (p47phox, p67phox, p40phox, and Rac) translocate to the membrane-bound catalytic subunit gp91phox (also known as NOX2) and p22phox.[7] This assembled complex transfers electrons from NADPH to molecular oxygen, generating superoxide (O2•−), which is then converted to other ROS.[1] These ROS contribute to oxidative stress, neuronal damage, and further amplification of the inflammatory cascade. This compound competes with NADPH for its binding site on gp91phox, thereby preventing this electron transfer and subsequent ROS production.[3][7]

Caption: NOX2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound has involved a variety of cell-free, cell-based, and in vivo experimental models.

1. Semirecombinant Cell-Free NOX2 Activity Assay

-

Objective: To determine the direct inhibitory effect of this compound on the assembled NOX2 enzyme complex.

-

Methodology:

-

Membrane Preparation: Membranes containing the gp91phox-p22phox cytochrome b558 are isolated from differentiated human promyelocytic leukemia cells (e.g., PLB-985).

-

Recombinant Subunits: Recombinant p47phox and p67phox cytosolic subunits are purified.

-

Assay Reaction: The cell membranes are mixed with the recombinant subunits, an activating agent (e.g., arachidonic acid), and the test compound (this compound).

-

Initiation and Detection: The reaction is initiated by the addition of NADPH. NOX2 activity is measured by either:

-

-

Controls: A known non-specific NOX inhibitor like Diphenyleneiodonium (DPI) is often used as a positive control.[3]

2. Cellular NOX2 Activity Assays

-

Objective: To assess the potency of this compound in a whole-cell context.

-

Cell Models:

-

Differentiated HL-60 or PLB-985 cells: These human leukemia cell lines can be differentiated into a neutrophil-like phenotype that expresses high levels of NOX2.[3][4]

-

Primary Microglia: Isolated from rodent brains, these cells represent a more physiologically relevant model for neuroinflammation.[9][10]

-

Human Peripheral Blood Mononuclear Cells (PBMCs): Provide a source of primary human phagocytes.[4]

-

-

Methodology:

-

Cell Culture and Differentiation: Cells are cultured and, if necessary, differentiated (e.g., with DMSO for HL-60/PLB-985).

-

Compound Incubation: Cells are pre-incubated with various concentrations of this compound.

-

NOX2 Activation: The enzyme is activated using a stimulant like Phorbol 12-myristate 13-acetate (PMA).[3][4]

-

Detection: ROS production is measured using assays such as the Water-Soluble Tetrazolium salt (WST-1) assay, which detects superoxide.[3] Alternatively, oxygen consumption can be measured as an indicator of NOX activity.[4]

-

3. In Vivo Models of Neuroinflammation

-

Objective: To evaluate the efficacy of this compound in reducing neuroinflammation and its pathological consequences in living organisms.

-

Animal Models:

-

Traumatic Brain Injury (TBI): Models such as controlled cortical impact (CCI) are used to induce a neuroinflammatory response.[4][6] this compound administration has been shown to downregulate NOX2 expression and activity in the brain and attenuate neurological deficits.[6][11]

-

Neuropathic Pain: Models like spared nerve injury (SNI) are used. Systemic treatment with this compound has been found to reduce mechanical hypersensitivity and microglial activation in the spinal cord.[6]

-

Amyloid-β Induced Pathology: Intracerebral administration of amyloid-β is used to model aspects of Alzheimer's disease. This compound has been shown to prevent microglial activation and reduce microglia-associated neuroinflammation in this context.[11]

-

-

Methodology:

-

Model Induction: The specific neurological injury or pathology is induced in rodents.

-

Drug Administration: this compound or a vehicle control is administered systemically (e.g., intraperitoneally).[4]

-

Outcome Measures:

-

Behavioral Tests: To assess motor function, sensory perception (e.g., von Frey test), and cognitive deficits.[6]

-

Histological Analysis: Brain or spinal cord tissue is collected for immunofluorescence staining to assess microglial activation (e.g., Iba1 staining), neuronal survival, and expression of inflammatory markers.[6][9]

-

Biochemical Analysis: Tissue homogenates are used to measure levels of cytokines (e.g., IL-1β, IL-6, TNF) and markers of oxidative stress.[6][12]

-

-

Experimental and Logical Workflows

The investigation of a NOX2 inhibitor like this compound typically follows a hierarchical workflow, progressing from in vitro characterization to in vivo validation.

Caption: General experimental workflow for evaluating this compound.

The logical framework underpinning this research is based on the "oxidative stress hypothesis" of neuroinflammation.

Caption: Logical relationship of NOX2 inhibition in neuroinflammation.

Conclusion

This compound is a selective and potent NOX2 inhibitor that has proven invaluable for dissecting the role of NOX2-derived oxidative stress in neuroinflammation.[3][11] Preclinical studies consistently demonstrate its ability to mitigate microglial activation, reduce the production of pro-inflammatory mediators, and confer neuroprotection in various disease models.[6][9][11] While this compound itself may have pharmacokinetic limitations for clinical development, it serves as a critical reference compound and a foundation for the development of next-generation NOX2 inhibitors with improved therapeutic profiles for treating neurological disorders.[6]

References

- 1. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Interaction of Microglia and Astrocytes in the Neurovascular Unit [frontiersin.org]

- 3. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. immune-system-research.com [immune-system-research.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GSK2795039 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2795039 is a potent and selective small molecule inhibitor of NADPH oxidase 2 (NOX2), a key enzyme in the production of reactive oxygen species (ROS).[1][2][3] The NOX family of enzymes is unique in that its primary function is to generate ROS.[4] This makes NOX2 a significant therapeutic target for diseases driven by oxidative stress and inflammation, including neurodegenerative and cardiovascular diseases.[4][5] this compound acts as an NADPH competitive inhibitor, binding to the gp91phox subunit of the NOX2 complex and blocking electron transfer necessary for superoxide production.[1][6] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on NOX2 activity and downstream cellular processes.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Species | IC50 / pIC50 | Reference |

| Cell-Free ROS Production | NOX2 | Recombinant | IC50: 0.269 µM | [7] |

| Cell-Free NADPH Depletion | NOX2 | Recombinant | IC50: 0.251 µM | [7] |

| Cell-Free (General) | NOX2 | Recombinant | pIC50: ~6.0 | [3] |

| PMA-activated Cellular ROS | NOX2 | Human (PBMCs) | pIC50: 6.60 | [1] |

| PMA-activated Cellular ROS | NOX2 | Human (dHL-60) | pIC50: 6.74 | [2] |

| Cell-Free ROS Production | NOX1, NOX3, NOX4, NOX5 | Recombinant | IC50: >1000 µM | [7] |

Table 2: Recommended Cell Culture Models and Reagents

| Cell Line | Description | Differentiation Method | Activator of NOX2 |

| HL-60 (Human promyelocytic leukemia) | Differentiates into neutrophil-like cells expressing functional NOX2. | 1.3% DMSO or 1 µM All-trans retinoic acid (ATRA) for 5-7 days.[2][8][9] | Phorbol 12-myristate 13-acetate (PMA) at 10-100 ng/mL.[10] |

| THP-1 (Human monocytic leukemia) | Differentiates into macrophage-like cells.[10] | 10-100 ng/mL PMA for 48-72 hours.[10][11] | PMA or Lipopolysaccharide (LPS).[5][12] |

| PC12 (Rat pheochromocytoma) | Used to study neuroprotection and anti-apoptotic effects.[3] | N/A | FeSO4 and LPS to induce apoptosis.[3] |

Signaling Pathway

The activation of NOX2 by PMA is a well-established pathway for inducing ROS production in immune cells. PMA activates Protein Kinase C (PKC), which then phosphorylates the cytosolic subunit p47phox.[7][13] This phosphorylation event triggers the translocation of the cytosolic subunits (p47phox, p67phox, p40phox, and Rac) to the membrane-bound cytochrome b558, which consists of gp91phox and p22phox. The assembled complex is then active and transfers electrons from NADPH to molecular oxygen, generating superoxide. This compound competitively binds to the NADPH-binding site on gp91phox, preventing this electron transfer and subsequent ROS production.[1][6]

Experimental Protocols

Preparation of this compound Stock Solution

-

Solvent Selection : this compound is soluble in dimethyl sulfoxide (DMSO). Use high-quality, anhydrous DMSO.[1]

-

Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM or 40 mg/mL.[1]

-

Calculation: The molecular weight of this compound is approximately 450.45 g/mol . To make a 10 mM stock, dissolve 4.50 mg in 1 mL of DMSO.

-

-

Dissolution : To aid dissolution, vortex the solution and/or use sonication. Gentle warming to 37-45°C can also be applied.[1]

-

Storage : Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability (up to 1 year at -80°C).[3]

Cell Culture and Differentiation

Protocol 2.1: Differentiation of HL-60 Cells

-

Cell Culture : Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cell density between 2x10^5 and 1x10^6 cells/mL.[8]

-

Initiate Differentiation : Seed HL-60 cells at a density of 2x10^5 cells/mL in fresh culture medium.

-

Add Differentiation Agent : Add All-trans retinoic acid (ATRA) to a final concentration of 1 µM or DMSO to 1.3%.[2][8]

-

Incubation : Incubate the cells for 5 to 7 days at 37°C and 5% CO₂. The cells will undergo granulocytic differentiation. Monitor differentiation by observing morphological changes and expression of surface markers like CD11b.[9]

-

Use for Assays : Differentiated HL-60 (dHL-60) cells are now ready for use in NOX2 activity assays.

Protocol 2.2: Differentiation of THP-1 Cells

-

Cell Culture : Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol. Maintain cell density below 8x10^5 cells/mL.[14]

-

Initiate Differentiation : Seed THP-1 cells into the desired culture plates (e.g., 96-well plate for ROS assays) at a density of approximately 5x10^5 cells/mL.

-

Add Differentiation Agent : Add PMA to a final concentration of 25-100 ng/mL.[10]

-

Incubation : Incubate for 48-72 hours. The cells will adhere to the plate and adopt a larger, more spread-out macrophage-like morphology.[14]

-

Resting Phase : After incubation, gently aspirate the PMA-containing medium and wash the adherent cells once with fresh, warm medium. Add fresh medium without PMA and rest the cells for an additional 24 hours before performing experiments.[11]

Measurement of Cellular ROS Production

This protocol uses a fluorescent probe (e.g., H₂DCFDA or Amplex Red) to detect ROS.

-

Cell Plating : Plate differentiated HL-60 or THP-1 cells in a 96-well, black, clear-bottom plate at a density of 5x10^4 to 1x10^5 cells per well.

-

Inhibitor Pre-treatment : Remove the culture medium and replace it with a suitable assay buffer (e.g., Hank's Balanced Salt Solution - HBSS). Add various concentrations of this compound (e.g., 1 nM to 100 µM) or a vehicle control (DMSO, final concentration <0.1%) to the wells.

-

Incubation : Incubate the plate for 30-60 minutes at 37°C.[4]

-

Probe Loading : Add a ROS detection reagent, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), to each well at a final concentration of 1-10 µM. Incubate for 30 minutes at 37°C, protected from light.[6][15]

-

NOX2 Activation : To initiate ROS production, add PMA (final concentration ~100 ng/mL) to all wells except for the negative control.

-

Fluorescence Measurement : Immediately begin measuring fluorescence using a microplate reader. For H₂DCFDA, use an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm.[16] Measurements can be taken kinetically over 1-2 hours or as an endpoint reading.

-

Data Analysis : Subtract the background fluorescence (wells with no cells). Normalize the fluorescence of treated wells to the vehicle-treated, PMA-stimulated control wells. Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.

Measurement of Oxygen Consumption Rate (OCR)

This protocol provides a general guideline for using extracellular flux analyzers (e.g., Seahorse XF) to measure NOX2-dependent oxygen consumption.

-

Cell Plating : Seed differentiated cells (e.g., dHL-60) onto a Seahorse XF cell culture microplate at an optimized density (typically 2x10^5 to 8x10^5 cells/well). Allow cells to adhere or settle.

-

Plate Hydration : Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

-

Medium Exchange : On the day of the assay, replace the culture medium in the cell plate with pre-warmed XF assay medium. Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour to allow for temperature and pH equilibration.[17]

-

Inhibitor Loading : Prepare this compound and a positive control inhibitor like Diphenyleneiodonium (DPI) in XF assay medium. Load the desired concentrations into the appropriate injection ports of the hydrated sensor cartridge.[2]

-

PMA Loading : Load PMA into a separate injection port to be added after the inhibitor.

-

Assay Execution : Place the cell plate and sensor cartridge into the XF Analyzer.

-

Phase 1 (Basal OCR) : Measure the basal oxygen consumption rate for several cycles.

-

Phase 2 (Inhibition) : Inject this compound or DPI and measure OCR to see the effect of the inhibitor on basal respiration.

-

Phase 3 (NOX2 Activation) : Inject PMA to stimulate NOX2-dependent oxygen consumption. The increase in OCR after PMA injection is indicative of NOX2 activity.[4]

-

-

Data Analysis : The instrument's software will calculate OCR values. The difference in the PMA-induced OCR between vehicle-treated and this compound-treated cells represents the inhibition of NOX2 activity. Normalize data to cell number or protein content per well.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of NOX2 in cellular physiology and pathology. The protocols outlined above provide a framework for using this inhibitor in common cell-based assays. Researchers should optimize parameters such as cell density, inhibitor concentration, and incubation times for their specific cell type and experimental design to ensure robust and reproducible results.

References

- 1. This compound | NADPH | ROS | Reactive Oxygen Species | TargetMol [targetmol.com]

- 2. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Structure, Activation, and Regulation of NOX2: At the Crossroad between the Innate Immunity and Oxidative Stress-Mediated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

- 10. protocols.io [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Role of Phosphoinositide 3-Kinase in Regulation of NOX-Derived Reactive Oxygen Species in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nanopartikel.info [nanopartikel.info]

- 15. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abcam.cn [abcam.cn]

- 17. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Administration of GSK2795039 in Rat Models of Pancreatitis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

GSK2795039 is a potent and selective small molecule inhibitor of NADPH oxidase 2 (NOX2), an enzyme implicated in the production of reactive oxygen species (ROS) during inflammatory processes.[1][2][3][4] In the context of acute pancreatitis, excessive ROS production is a key driver of pancreatic acinar cell injury, inflammation, and systemic complications.[5][6] this compound has demonstrated protective effects in rodent models of acute pancreatitis by mitigating oxidative stress.[1][2][3] These application notes provide detailed protocols for the administration of this compound in a cerulein-induced rat model of acute pancreatitis, along with data presentation and visualization of the relevant signaling pathway.

Quantitative Data Summary

The administration of this compound in rodent models of acute pancreatitis leads to a significant reduction in key inflammatory and tissue injury markers. The following table summarizes the expected quantitative outcomes based on preclinical studies.

| Parameter | Vehicle Control (Pancreatitis Model) | This compound-Treated (Pancreatitis Model) | Expected Percent Change | Reference |

| Serum Amylase | Elevated | Significantly Reduced | ~50% reduction | [2][5][7] |

| Serum Lipase | Elevated | Significantly Reduced | Reduction expected | [8] |

| Pancreatic Myeloperoxidase (MPO) | Elevated | Significantly Reduced | Reduction expected | [1] |

| Pancreatic Edema | Increased | Significantly Reduced | Reduction expected | [9] |

| Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Elevated | Significantly Reduced | Reduction expected | [10] |

| Pancreatic Necrosis Score | High | Significantly Reduced | Reduction expected | [9] |

Experimental Protocols

Cerulein-Induced Acute Pancreatitis Rat Model

This protocol describes the induction of a mild, edematous acute pancreatitis in rats using the cholecystokinin analogue, cerulein.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Cerulein (or Caerulein)

-

Sterile 0.9% saline solution

-

Animal handling and injection equipment

Protocol:

-

Acclimatize rats for at least one week under standard laboratory conditions.

-

Fast the rats for 12-16 hours before the induction of pancreatitis, with free access to water.

-

Prepare a fresh solution of cerulein in sterile 0.9% saline. A typical concentration is 20 µg/mL.

-

Induce acute pancreatitis by administering four intraperitoneal (i.p.) injections of cerulein at a dose of 6 µg/kg body weight.[11]

-

Administer the injections at hourly intervals.

-

The control group should receive i.p. injections of an equivalent volume of sterile 0.9% saline at the same time points.

-

Animals are typically sacrificed 1 hour after the final cerulein injection for sample collection and analysis.[11]

Administration of this compound

This protocol outlines the administration of the NOX2 inhibitor, this compound, in the context of the cerulein-induced pancreatitis model.

Materials:

-

This compound

-

A suitable vehicle for dissolving this compound (e.g., Dimethyl sulfoxide (DMSO) and Polyethylene glycol (PEG))

-

Injection equipment

Protocol:

-

Prepare a stock solution of this compound in a suitable vehicle. The final injection volume should be appropriate for the size of the rat.

-

The recommended dose of this compound is 100 mg/kg body weight.[2][3][4]

-

Administer this compound via intraperitoneal (i.p.) injection.[2]

-

The administration should occur 1 hour prior to the first injection of cerulein.[2]

-

The vehicle control group should receive an i.p. injection of the vehicle alone at the same time point.

Visualizations

Signaling Pathway of this compound in Acute Pancreatitis

Caption: Signaling pathway of this compound in pancreatitis.

Experimental Workflow

Caption: Experimental workflow for this compound in rat pancreatitis.

References

- 1. Potential role of NADPH oxidase in pathogenesis of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. wjgnet.com [wjgnet.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the pathogenesis, biomarkers, and potential drugs for type 2 diabetes mellitus and acute pancreatitis through a comprehensive bioinformatic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Pain and Analgesia Protocols in Acute Cerulein-Induced Pancreatitis in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Signaling Pathways Involved in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring ROS Production with GSK2795039 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing GSK2795039, a potent and selective small molecule inhibitor of NADPH oxidase 2 (NOX2), for the measurement and analysis of Reactive Oxygen Species (ROS) production. Detailed protocols for both cell-based and cell-free assays are included to facilitate the investigation of NOX2-mediated physiological and pathological processes.

Introduction to this compound

This compound is a novel inhibitor of NADPH oxidase 2 (NOX2), a key enzyme responsible for the production of superoxide and other reactive oxygen species.[1][2][3] The NOX family of enzymes plays a crucial role in a variety of physiological processes, including host defense, but their overactivation can lead to oxidative stress, a pathological mechanism implicated in numerous diseases such as atherosclerosis, diabetic nephropathy, and neurodegenerative disorders.[3][4]

This compound offers a significant advantage for researchers due to its high selectivity for NOX2 over other NOX isoforms (NOX1, NOX3, NOX4, NOX5), xanthine oxidase, and endothelial nitric oxide synthase (eNOS).[1][2][5] Its mechanism of action is competitive with NADPH, a key substrate for NOX2 activity.[1][2] This specificity makes this compound an invaluable tool for dissecting the specific contribution of NOX2 to cellular ROS production and downstream signaling pathways. It has been demonstrated to be effective in both in vitro cell-based assays and in vivo animal models.[2][3]

NOX2 Signaling and Activation Pathway

The activation of the NOX2 enzyme complex is a multi-step process involving the assembly of several protein subunits. The catalytic core is composed of two transmembrane proteins, p22phox and NOX2 (also known as gp91phox).[6] In a resting state, the regulatory subunits p47phox, p67phox, p40phox, and the small GTPase Rac are located in the cytosol.[7] Upon cellular stimulation by various agonists (e.g., Phorbol Myristate Acetate - PMA, opsonized particles, or cytokines), these cytosolic components translocate to the membrane and assemble with the catalytic core to form the active enzyme complex, which then generates superoxide by transferring electrons from NADPH to molecular oxygen.[6][7]

Data Presentation

Table 1: Pharmacological Profile of this compound

This table summarizes the inhibitory potency and selectivity of this compound against various NOX isoforms and other enzymes. Data is compiled from published literature.[1][3][5]

| Target Enzyme | Assay Type | pIC₅₀ | IC₅₀ (µM) |

| NOX2 | Semi-recombinant (HRP/Amplex Red) | 6.57 | 0.269 |

| NOX2 | dHL-60 cells (L-012) | 6.74 | 0.182 |

| NOX2 | Human PMNs (Oxygen Consumption) | ~6.0 | ~1.0 |

| NOX1 | Cell-based | < 3 | >1000 |

| NOX3 | Cell-based | < 3 | >1000 |

| NOX4 | Cell-based | < 3 | >1000 |

| NOX5 | Cell-based | < 3 | >1000 |

| Xanthine Oxidase | Enzyme assay | - | 28.8 |

| eNOS | Enzyme assay | - | >100 |

pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀). A higher value indicates greater potency.

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS in Cultured Cells using a Fluorescent Probe

This protocol describes the use of this compound to inhibit NOX2-dependent intracellular ROS production in a cell-based assay. 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a common probe that becomes fluorescent upon oxidation.

Materials:

-

This compound (stock solution in DMSO)[1]

-

Cell line expressing NOX2 (e.g., differentiated HL-60 cells, human PBMCs, or neutrophils)[1][8]

-

Cell culture medium (e.g., RPMI 1640)

-

Hanks' Balanced Salt Solution (HBSS) or PBS

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

NOX2 activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Black, clear-bottom 96-well microplates

-

Fluorescence plate reader

Procedure:

-

Cell Preparation:

-

This compound Treatment:

-

Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.1%.

-

Add the desired concentrations of this compound or vehicle (DMSO) to the cells.

-

Pre-incubate for 10-30 minutes at 37°C.[1]

-

-

Probe Loading:

-

Prepare a working solution of DCFH-DA (e.g., 5-10 µM) in pre-warmed assay buffer. Protect from light.

-

Add the DCFH-DA solution to each well.

-

Incubate for 20-30 minutes at 37°C in the dark.[9]

-

-

Stimulation of ROS Production:

-

Prepare a working solution of the NOX2 activator (e.g., 100 nM PMA).[1]

-

Add the activator to the wells to initiate ROS production. Include unstimulated controls (no PMA).

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[10]

-

Readings can be taken kinetically over a period of 60-90 minutes or as a single endpoint measurement.

-

-

Data Analysis:

-

Subtract the background fluorescence from wells without cells.

-

Normalize the fluorescence of treated wells to the vehicle-treated, stimulated control wells.

-

Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.

-

Protocol 2: Cell-Free Semi-Recombinant NOX2 Assay using Amplex® Red

This protocol measures the direct inhibitory effect of this compound on the NOX2 enzyme complex in a reconstituted, cell-free system. The Amplex® Red reagent detects H₂O₂ (formed from the dismutation of superoxide) in the presence of horseradish peroxidase (HRP).[1]

Materials:

-

This compound (stock solution in DMSO)

-

Membrane fraction from cells overexpressing NOX2/p22phox (e.g., PLB-985 cells)[2]

-

Recombinant cytosolic subunits (p47phox, p67phox, Rac1-GTP)

-

Amplex® Red reagent

-

Horseradish Peroxidase (HRP)

-

NADPH

-

Assay Buffer (e.g., HBSS)

-

Black 96-well microplates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a reaction mixture containing the membrane fraction, recombinant cytosolic subunits, and assay buffer.

-

Prepare a detection solution containing Amplex® Red (e.g., 25 µM final concentration) and HRP (e.g., 0.05 U/mL final concentration) in assay buffer.[1] Protect from light.

-

Prepare serial dilutions of this compound in assay buffer.

-

-

Reaction Setup:

-

In a 96-well plate, add the reaction mixture to each well.

-

Add the desired concentrations of this compound or vehicle control.

-

Add the Amplex Red/HRP detection solution to all wells.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding NADPH to each well.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the increase in fluorescence over time (kinetic read) at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.[11]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the kinetic curve) for each condition.

-

Normalize the reaction rates of the inhibitor-treated wells to the vehicle control.

-

Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀. To investigate the mechanism of inhibition, the assay can be repeated with varying concentrations of NADPH.[2][12]

-

Table 2: Example Data - Dose-Dependent Inhibition of PMA-Stimulated ROS Production in dHL-60 Cells by this compound

This table shows representative data that could be generated using Protocol 1.

| This compound Conc. (µM) | Mean Fluorescence Units (RFU) | % of Control (PMA only) | % Inhibition |

| 0 (No PMA) | 150 | 7.5% | - |

| 0 (PMA only) | 2000 | 100% | 0% |

| 0.01 | 1850 | 92.5% | 7.5% |

| 0.03 | 1500 | 75.0% | 25.0% |

| 0.1 | 1100 | 55.0% | 45.0% |

| 0.3 | 600 | 30.0% | 70.0% |

| 1.0 | 250 | 12.5% | 87.5% |

| 10.0 | 160 | 8.0% | 99.5% |

This data can be used to generate a dose-response curve and calculate an IC₅₀ value, which for this example would be approximately 0.12 µM.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Unlocking the power of NOX2: A comprehensive review on its role in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]

- 9. Involvement of NOX2-derived ROS in human hepatoma HepG2 cell death induced by Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for GSK2795039 in Primary Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2795039 is a potent and selective small molecule inhibitor of NADPH oxidase 2 (NOX2), a key enzyme in the production of reactive oxygen species (ROS).[1][2] Overproduction of ROS by NOX2 is implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases.[3] this compound offers a valuable tool for investigating the role of NOX2-derived ROS in various biological processes within primary cells. These application notes provide detailed protocols for the use of this compound in primary human peripheral blood mononuclear cells (PBMCs) and polymorphonuclear neutrophils (PMNs), two critical cell types in immunology and inflammation research.

Mechanism of Action

This compound acts as a competitive inhibitor of the NADPH-binding site on the gp91phox (NOX2) subunit of the NOX2 enzyme complex.[1][4] By blocking the binding of NADPH, this compound prevents the transfer of electrons to molecular oxygen, thereby inhibiting the production of superoxide (O₂⁻) and subsequent ROS.[1][4] Its selectivity for NOX2 over other NOX isoforms and other oxidases makes it a precise tool for elucidating NOX2-specific functions.[1]

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound in various primary cell-based assays.

Table 1: Potency of this compound in Primary Human Cells

| Cell Type | Assay | Stimulant | pIC50 (± SEM) | Reference |

| Differentiated HL60 Cells | L-012 Chemiluminescence | 12 nM PMA | 6.74 ± 0.17 | [1] |

| Human PBMCs | Oxyburst Green Fluorescence | PMA | 6.60 ± 0.075 | [1][2] |

| Human PMNs | Oxygen Consumption | PMA | ~6.0 | [1] |

Table 2: Recommended Concentration Ranges for In Vitro Experiments

| Parameter | Concentration | Notes |

| This compound | 0.1 - 100 µM | A concentration-response curve is recommended to determine the optimal concentration for your specific cell type and assay. |

| PMA (Phorbol 12-myristate 13-acetate) | 10 - 100 nM | A potent activator of Protein Kinase C (PKC), which in turn activates NOX2. |

| L-012 (chemiluminescent probe) | 100 - 400 µM | A highly sensitive probe for detecting ROS. |

Signaling Pathway

References

- 1. Analysis of reactive oxygen species generated by neutrophils using a chemiluminescence probe L-012 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Rate of Oxygen Utilization by Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sanguinebio.com [sanguinebio.com]

Application Notes and Protocols for GSK2795039 in HL-60 Cell Differentiation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human promyelocytic leukemia cell line, HL-60, is a cornerstone model in hematology and cancer research, prized for its ability to differentiate into various myeloid lineages, including neutrophils, monocytes, and macrophages. This differentiation capacity makes HL-60 cells an invaluable in vitro system for studying myeloid development, function, and the effects of pharmacological agents.

GSK2795039 is a potent and selective small molecule inhibitor of NADPH oxidase 2 (NOX2). The NOX2 enzyme complex is a critical component of the innate immune system, responsible for the "respiratory burst" in phagocytes, a rapid release of reactive oxygen species (ROS) essential for host defense. In the context of HL-60 cells, NOX2 activity is a hallmark of their functional differentiation into a neutrophil-like phenotype.

These application notes provide detailed protocols for utilizing this compound in two key contexts: first, as a tool to functionally characterize differentiated HL-60 cells by inhibiting their respiratory burst, and second, as a research tool to investigate the role of NOX2-derived ROS in the process of granulocytic differentiation itself.

Application Note 1: Functional Characterization of Differentiated HL-60 Cells via NOX2 Inhibition

Background

A primary application of this compound in the context of HL-60 cells is to confirm their functional maturation into neutrophil-like cells. Upon successful differentiation, HL-60 cells upregulate the components of the NOX2 complex. Stimulation with agents like phorbol 12-myristate 13-acetate (PMA) triggers the assembly and activation of this complex, leading to a measurable burst of ROS production. This compound can be used to specifically inhibit this PMA-induced ROS production, thereby confirming that the observed ROS is a product of NOX2 activity, a key functional endpoint of neutrophil differentiation.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the reported inhibitory concentrations of this compound on NOX2 activity. This data is crucial for designing effective inhibition experiments.

| Assay Type | Cell Type | Stimulation | Measured Endpoint | pIC50 | IC50 (nM) |

| Cell-based ROS Detection | Differentiated HL-60 | PMA | L-012 Luminescence | 6.74 ± 0.17 | ~182 |

| Cell-based ROS Detection | Differentiated HL-60 | PMA | Oxyburst Green | 6.73 ± 0.16 | ~186 |

| Cell-based ROS Detection | Human PBMCs | PMA | L-012 Luminescence | 6.60 ± 0.08 | ~251 |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). Data synthesized from available research.

Experimental Protocol: Inhibition of Respiratory Burst

This protocol details the steps to differentiate HL-60 cells and subsequently measure the inhibitory effect of this compound on their respiratory burst.

Materials:

-

HL-60 cells

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

All-trans retinoic acid (ATRA)

-

Dimethyl sulfoxide (DMSO)

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA)

-

Hank's Balanced Salt Solution (HBSS)

-

ROS detection reagent (e.g., L-012, Oxyburst Green, or Dihydrorhodamine 123)

-

96-well microplates (black, clear bottom for fluorescence; white for luminescence)

-

Plate reader (fluorimeter or luminometer)

Procedure:

-

HL-60 Cell Culture:

-

Maintain HL-60 cells in RPMI-1640 supplemented with 10-20% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Keep cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

-

-

Differentiation Protocol:

-

Seed HL-60 cells at a density of 2 x 10⁵ cells/mL in fresh culture medium.

-

Induce differentiation by adding ATRA to a final concentration of 1 µM. For a more complete differentiation, a combination of 1 µM ATRA and 1.25% DMSO can be used.[1][2]

-

Incubate the cells for 4-5 days. Successful differentiation can be confirmed by morphological changes (e.g., segmented nuclei) and expression of surface markers like CD11b.[1][3]

-

-

Respiratory Burst Inhibition Assay:

-

On the day of the assay, harvest the differentiated HL-60 cells by centrifugation and resuspend them in HBSS.

-

Count the cells and adjust the density to 1 x 10⁶ cells/mL.

-

Prepare serial dilutions of this compound in HBSS. A typical concentration range would be from 1 nM to 100 µM.

-

In a 96-well plate, add 50 µL of the cell suspension to each well.

-

Add 25 µL of the this compound dilutions (or vehicle control) to the wells and pre-incubate for 10-30 minutes at 37°C.

-

Prepare the ROS detection reagent and a PMA solution in HBSS.

-

Add 25 µL of the ROS detection reagent to the wells.

-

Initiate the respiratory burst by adding 25 µL of PMA (final concentration of ~10-100 nM) to each well.

-

Immediately place the plate in a pre-warmed plate reader and measure the kinetic response (luminescence or fluorescence) over 60-90 minutes.

-

-

Data Analysis:

-

Determine the rate of ROS production for each concentration of this compound.

-

Normalize the data to the vehicle-treated control.

-

Plot the normalized response against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 or pIC50 value.

-

Visualization: Respiratory Burst Inhibition Workflow

Caption: Workflow for assessing this compound's inhibition of ROS production.

Application Note 2: Investigating the Role of NOX2 in Granulocytic Differentiation

Background

While NOX2 is primarily known for its function in mature myeloid cells, the role of ROS as signaling molecules during hematopoiesis is an active area of research.[4] Studies have shown that NOX2 expression increases as HL-60 cells differentiate.[3][5] However, the necessity of NOX2 activity for the differentiation process itself is not fully established. One study showed that knockdown of the NOX2 catalytic subunit (CYBB) did not prevent ATRA/DMSO-induced differentiation of HL-60 cells.[5] Conversely, other research suggests NADPH oxidase-derived ROS are involved in the monocytic differentiation of HL-60 cells.[6]

This compound provides a powerful tool for chemical biology approaches to dissect the specific role of NOX2 activity during granulocytic differentiation. By treating HL-60 cells with the inhibitor throughout the differentiation process, researchers can determine if NOX2-derived ROS are required for the morphological changes and the expression of key differentiation markers.

Experimental Protocol: Assessing the Impact of NOX2 Inhibition on Differentiation

This protocol is designed to investigate whether continuous inhibition of NOX2 by this compound affects the granulocytic differentiation of HL-60 cells.

Materials:

-

All materials from Application Note 1.

-

Flow cytometer.

-

FITC- or PE-conjugated anti-human CD11b antibody and corresponding isotype control.

-

Nitroblue tetrazolium (NBT).

-

Microscope slides and cytocentrifuge.

-

Wright-Giemsa stain.

Procedure:

-

Cell Culture and Treatment:

-

Seed HL-60 cells at 2 x 10⁵ cells/mL in fresh culture medium.

-

Prepare parallel cultures. To one set, add the differentiation inducer (e.g., 1 µM ATRA). To another set, add both the inducer and this compound. A concentration of 1-5 µM this compound should be sufficient to achieve sustained NOX2 inhibition. Include vehicle controls for both inducer and inhibitor.

-

Culture the cells for 4-5 days, replacing the medium (containing fresh inducer and inhibitor) every 2 days.

-

-

Assessment of Differentiation (Daily or at Endpoint):

-

Marker Expression (Flow Cytometry):

-

Harvest a sample of cells each day.

-

Wash with PBS containing 1% FBS.

-

Stain with anti-CD11b antibody or isotype control for 30 minutes on ice.

-

Wash and resuspend cells for analysis on a flow cytometer.

-

Quantify the percentage of CD11b-positive cells and the mean fluorescence intensity.

-

-

Functional Maturation (NBT Reduction Assay):

-

Harvest cells and resuspend in fresh medium at 1 x 10⁶ cells/mL.

-

Add NBT solution (1 mg/mL) and PMA (100 ng/mL) and incubate for 30-60 minutes at 37°C.

-

Mature granulocytes will phagocytose NBT and reduce it to a dark blue formazan precipitate.

-

Count the percentage of blue-black cells (NBT-positive) out of at least 200 cells using a light microscope.

-

-

Morphological Maturation:

-

At the end of the experiment (Day 5), prepare cytospin slides of the cells.

-

Stain the slides with Wright-Giemsa stain.

-

Examine the cells under a light microscope and score for morphological signs of differentiation, such as a decreased nuclear-to-cytoplasmic ratio and the appearance of segmented or band-form nuclei.[7]

-

-

-

Data Analysis:

-

Compare the percentage of CD11b-positive cells, NBT-positive cells, and the distribution of morphological stages between the control differentiation group and the this compound-treated group.

-

Use statistical tests (e.g., t-test or ANOVA) to determine if this compound significantly alters the differentiation process.

-

Visualization: Differentiation Investigation Workflow

Caption: Workflow for investigating this compound's effect on differentiation.

Signaling Pathway Visualization

NOX2 Complex Activation

The assembly of the NOX2 complex is a multi-step process initiated by cellular stimuli like PMA. This diagram illustrates the translocation of cytosolic subunits to the membrane-bound components to form the active, ROS-producing enzyme.

Caption: PMA-induced activation of the NOX2 complex and its inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Unlocking the power of NOX2: A comprehensive review on its role in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Hematopoietic Oxidase NOX2 Regulates Self-Renewal of Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactive Oxygen Species Regulate Hematopoietic Stem Cell Self-Renewal, Migration and Development, As Well As Their Bone Marrow Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. journals.biologists.com [journals.biologists.com]

Application Notes and Protocols for Studying Microglial Activation with GSK2795039

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GSK2795039, a selective NADPH oxidase 2 (NOX2) inhibitor, to study microglial activation. The following sections detail the mechanism of action of this compound, experimental protocols for its use in key microglial assays, and quantitative data summarizing its effects.

Introduction to this compound

This compound is a potent and specific small molecule inhibitor of NADPH oxidase 2 (NOX2), an enzyme crucial for the production of reactive oxygen species (ROS) in phagocytic cells like microglia.[1] It acts in a competitive manner with respect to NADPH, the substrate for NOX2.[1][2] By inhibiting NOX2, this compound effectively reduces the generation of superoxide and downstream ROS, which are key mediators of neuroinflammation and oxidative stress. This makes this compound a valuable tool for investigating the role of NOX2-dependent ROS in microglial activation and its contribution to various neurological diseases. The compound has been shown to be effective in vitro and in vivo and is capable of crossing the blood-brain barrier.[3][4]

Mechanism of Action: Inhibition of the NOX2-NLRP3 Inflammasome Axis

Microglial activation is a hallmark of neuroinflammation. Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) can trigger signaling cascades that lead to the assembly and activation of the NLRP3 inflammasome. NOX2-derived ROS play a critical role in this process, acting as a key signaling molecule. This compound, by inhibiting NOX2, disrupts this signaling cascade, leading to reduced activation of the NLRP3 inflammasome and subsequent decrease in the release of pro-inflammatory cytokines such as IL-1β and IL-18.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various markers of microglial activation as reported in the literature.

Table 1: Effect of this compound on ROS Production and Inflammasome Activation in Primary Microglia Stimulated with LPS/Nigericin [5]

| Treatment | ROS Production (Fold Change vs. Control) | IL-1β Release (pg/mL) | LDH Release (Fold Change vs. Control) | Cell Viability (%) |

| Control | 1.0 | Undetectable | 1.0 | 100 |

| LPS/Nigericin (L/N) | ~4.5 | ~350 | ~2.5 | ~70 |

| L/N + this compound (5 µM) | ~2.5 | ~200 | ~2.0 | ~70 |

| L/N + this compound (10 µM) | ~1.5 | ~100 | ~1.5 | ~70 |

| L/N + this compound (20 µM) | ~1.2 | ~50 | ~1.2 | ~70 |

Table 2: Effect of this compound on NLRP3 Inflammasome Components in IMG Cells Stimulated with LPS/Nigericin [6]

| Treatment | Cleaved Caspase-1 (Relative Density) | Pro-IL-1β (Relative Density) | IL-18 Release (pg/mL) |

| Control | Baseline | Baseline | Baseline |

| LPS/Nigericin (L/N) | Increased | Increased | Increased |

| L/N + this compound (10 µM) | Reduced | Reduced | Reduced |

| L/N + this compound (20 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Experimental Protocols

Detailed methodologies for key experiments to study the effect of this compound on microglial activation are provided below.

Protocol 1: In Vitro Microglial Activation and this compound Treatment

This protocol describes the culture of microglial cells (primary or cell lines like BV2), their activation with pro-inflammatory stimuli, and treatment with this compound.

Materials:

-

Primary microglia or BV2 microglial cells

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound

-

DMSO (vehicle control)

-

Phosphate Buffered Saline (PBS)

-

Cell culture plates (96-well, 24-well, or 6-well)

Procedure:

-

Cell Seeding: Plate microglia at a desired density (e.g., 5 x 10^4 cells/well in a 96-well plate) and allow them to adhere overnight.

-

This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 1, 5, 10, 20 µM) in culture medium. Pre-treat the cells with this compound or vehicle (DMSO) for 1 hour.

-

Microglial Activation:

-

Priming (Signal 1): Add LPS (e.g., 1 µg/mL) to the wells and incubate for 3-4 hours.

-

Activation (Signal 2): Add Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) and incubate for an additional 30-60 minutes.

-

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for cytokine (ELISA) and LDH release assays.

-

Cell Lysate: Wash the cells with cold PBS and lyse them for western blotting or other intracellular assays.

-

Protocol 2: Measurement of Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to measure intracellular ROS production.

Materials:

-

Treated cells from Protocol 1

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) or similar ROS-sensitive probe

-

Fluorescence microplate reader

Procedure:

-

After the this compound pre-treatment step in Protocol 1, add the ROS probe (e.g., 10 µM DCFDA) to the cells and incubate for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Proceed with the microglial activation steps as described in Protocol 1.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCFDA) using a microplate reader.

Protocol 3: Microglia-Neuron Co-culture for Neurotoxicity Assessment

This protocol assesses the neuroprotective effect of this compound by co-culturing microglia with neurons.[1]

Materials:

-

Primary neurons or neuronal cell line (e.g., PC12)

-

BV2 microglia

-

This compound

-

Activating agents (e.g., FeSO4 and LPS)

-

Transwell inserts (optional, for indirect co-culture)

-

Antibodies for immunocytochemistry (e.g., NeuN for neurons, Iba1 for microglia, Cleaved Caspase-3 for apoptosis)

-

DAPI for nuclear staining

Procedure:

-

Culture primary neurons or differentiate PC12 cells for one week.

-

In a separate plate, treat BV2 microglia with activating agents (e.g., 10 µM FeSO4 and 1 µg/mL LPS) with or without this compound for 24 hours.

-

Direct Co-culture: Add the treated microglia directly to the neuronal culture.

-

Indirect Co-culture: Alternatively, place the treated microglia in Transwell inserts above the neuronal culture.

-

Incubate the co-culture for 24 hours.

-

Fix the cells and perform immunocytochemistry for neuronal markers (NeuN), microglial markers (Iba1), and apoptosis markers (Cleaved Caspase-3).

-

Image the cells using fluorescence microscopy and quantify neuronal survival and apoptosis.

Putative Role of this compound in TREM2 Signaling

Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is a key receptor on microglia involved in phagocytosis, survival, and proliferation.[7] While direct evidence of this compound's effect on TREM2 signaling is limited, a plausible hypothesis is that by reducing NOX2-derived ROS, this compound can modulate the microglial cellular environment and indirectly influence TREM2 function. Oxidative stress is known to impact various cellular processes, and its reduction by this compound may create a more favorable environment for TREM2-mediated phagocytosis and anti-inflammatory responses.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of NOX2 in microglial activation and neuroinflammation. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate the therapeutic potential of NOX2 inhibition in various neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Microglial Phagocytosis Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microglial phagocytosis/cell health high content assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microglial-phagocytosis-cell-health-high-content-assay - Ask this paper | Bohrium [bohrium.com]

- 5. Co-culture of Neurons and Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brainxell.com [brainxell.com]

- 7. Microglial Phagocytosis/Cell Health High-Content Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

optimizing GSK2795039 concentration for in vitro studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK2795039 in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of NADPH oxidase 2 (NOX2).[1][2][3][4][5] It functions by competing with the enzyme's substrate, NADPH, thereby preventing the production of reactive oxygen species (ROS).[1][2][5] This inhibition of NOX2 leads to a reduction in oxidative stress and can modulate downstream signaling pathways.

Q2: What is the recommended starting concentration for my in vitro experiment?

A2: The optimal concentration of this compound is cell-type and assay-dependent. Based on published studies, a common starting range is between 1 µM and 25 µM.[1][4][6] However, effects have been observed at concentrations ranging from the nanomolar to the micromolar scale.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental setup. Please refer to the data in Table 1 for concentrations used in various studies.

Q3: How should I prepare a stock solution of this compound?